2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride
Overview
Description
2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds containing a thiazole ring Thiazole rings are known for their significant role in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure with en300-7437754, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The 2-aminothiazole scaffold in EN300-7437754 is a characteristic structure in drug development due to its several biological activities . It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2-aminothiazole-based compounds can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of 2-aminothiazole being studied.
Cellular Effects
EN300-7437754 can have various effects on different types of cells and cellular processes. For instance, some 2-aminothiazole derivatives have shown cytotoxic effects against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of EN300-7437754 involves its interactions with various biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific context and the other molecules present.
Temporal Effects in Laboratory Settings
The effects of EN300-7437754 can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific information on the temporal effects of EN300-7437754 is not currently available.
Dosage Effects in Animal Models
The effects of EN300-7437754 can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific information on the dosage effects of EN300-7437754 in animal models is not currently available.
Metabolic Pathways
EN300-7437754 may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels . Specific information on the metabolic pathways involving EN300-7437754 is not currently available.
Transport and Distribution
EN300-7437754 can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . Specific information on the transport and distribution of EN300-7437754 is not currently available.
Subcellular Localization
The subcellular localization of EN300-7437754 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific information on the subcellular localization of EN300-7437754 is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride typically involves the reaction of 2-amino-5-bromothiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler analog with similar biological activities.
2-Amino-4-methylthiazole: Another analog with a methyl group at the 4-position, showing different pharmacokinetic properties.
2-Amino-5-bromothiazole: A brominated derivative used as an intermediate in the synthesis of more complex thiazole compounds.
Uniqueness
2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is unique due to its specific structure, which combines the thiazole ring with an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOICFIKLBOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(CO)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-76-8 | |
Record name | 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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